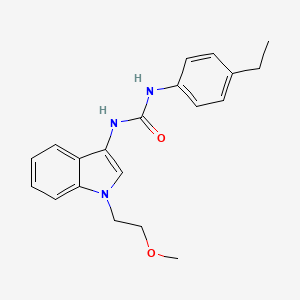

1-(4-éthylphényl)-3-(1-(2-méthoxyéthyl)-1H-indol-3-yl)urée

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Applications De Recherche Scientifique

1-(4-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Méthodes De Préparation

The synthesis of 1-(4-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves several steps. Typically, the process begins with the preparation of the indole derivative, followed by the introduction of the urea group. Common synthetic routes include:

Indole Synthesis: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Urea Formation: The urea linkage is introduced by reacting the indole derivative with an isocyanate or by using phosgene and an amine.

Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Analyse Des Réactions Chimiques

1-(4-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, particularly at the indole nitrogen or the urea nitrogen, using reagents like alkyl halides or acyl chlorides.

Mécanisme D'action

The mechanism of action of 1-(4-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s function. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparaison Avec Des Composés Similaires

1-(4-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can be compared with similar compounds such as:

1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea: Lacks the methoxyethyl group, which may affect its solubility and biological activity.

1-(4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea: The methyl group instead of the ethyl group can influence the compound’s reactivity and interaction with molecular targets.

1-(4-ethylphenyl)-3-(1-(2-hydroxyethyl)-1H-indol-3-yl)urea: The hydroxyethyl group can introduce different hydrogen bonding interactions, potentially altering the compound’s properties.

Activité Biologique

1-(4-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, commonly referred to as H-151, is a synthetic compound that has garnered attention for its biological activity, particularly as an inhibitor of the stimulator of interferon genes (STING). This compound's unique structure includes an ethylphenyl group, an indole moiety, and a urea functional group, which contribute to its pharmacological properties.

- Molecular Formula : C₁₈H₁₈N₂O₂

- Molecular Weight : 279.34 g/mol

H-151 functions primarily as a STING inhibitor . By covalently binding to the cysteine residue Cys91 of the STING protein, it prevents STING activation, thereby modulating immune responses. This inhibition is crucial in conditions characterized by overactive immune responses, such as autoimmune diseases and certain cancers.

Biological Activities

The biological activities associated with H-151 include:

- Immune Modulation : Inhibition of STING leads to reduced systemic cytokine responses, which can be beneficial in treating autoimmune conditions.

- Potential Anticancer Effects : By modulating immune responses, H-151 may enhance the efficacy of cancer therapies that rely on immune system activation.

Table 1: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea | Chlorophenyl and indole groups | Potential anti-inflammatory properties |

| N-(4-chlorophenyl)-N'-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea | Contains indole and urea | Inhibitor of ERAP1 aminopeptidase activity |

| N-[4-Ethylphenyl]-N'-[2-(5-bromoindol-3-yl)ethyl]urea | Similar urea linkage | Investigated for cancer therapy applications |

| 1-(4-fluorophenyl)-3-(indol-3-yl)urea | Fluorophenyl group | Anticancer activity studied |

Case Studies and Research Findings

Research studies have demonstrated the efficacy of H-151 in various experimental models:

- In Vivo Studies : In mouse models, H-151 administration resulted in a significant reduction in inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.

- Cancer Research : Preliminary studies indicate that H-151 may enhance the effectiveness of immunotherapies by preventing excessive activation of immune pathways that could lead to autoimmunity.

- Pharmacological Screening : H-151 has been evaluated alongside other indole derivatives for its anticancer properties. The presence of the indole moiety is linked to various pharmacological effects including anti-inflammatory and anticancer activities.

Propriétés

IUPAC Name |

1-(4-ethylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-3-15-8-10-16(11-9-15)21-20(24)22-18-14-23(12-13-25-2)19-7-5-4-6-17(18)19/h4-11,14H,3,12-13H2,1-2H3,(H2,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOQLCBBZNWFET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.